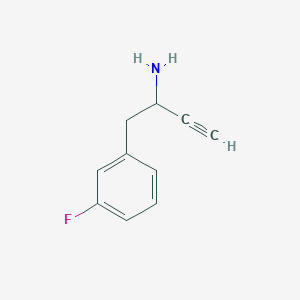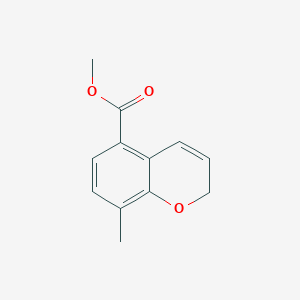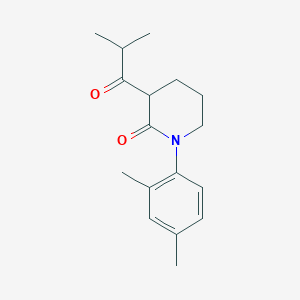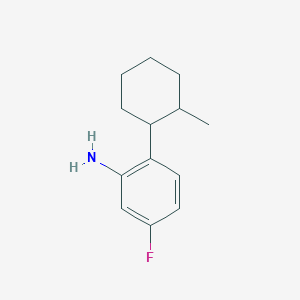amine](/img/structure/B13217313.png)
[1-(2,4-Difluorophenyl)ethyl](2-methylpropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)ethylamine: is an organic compound with the molecular formula C12H17F2N It is characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to a methylpropylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)ethylamine typically involves the reaction of 2,4-difluorobenzyl chloride with isobutylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 1-(2,4-Difluorophenyl)ethylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 1-(2,4-Difluorophenyl)ethylamine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions (NO2+) or halogens (Cl2, Br2) replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NO2+, Cl2, Br2, FeCl3
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Nitro derivatives, halogenated compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-(2,4-Difluorophenyl)ethylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of 1-(2,4-Difluorophenyl)ethylamine, particularly in the development of new drugs for treating neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2,4-Difluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The ethyl and methylpropylamine groups contribute to the compound’s overall stability and solubility, facilitating its transport and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
- [1-(2,4-Difluorophenyl)ethyl]amine
- 1-(2,4-Difluorophenyl)ethylamine
- 1-(2,4-Difluorophenyl)ethylamine
Comparison: Compared to its analogs, 1-(2,4-Difluorophenyl)ethylamine exhibits unique properties due to the presence of the 2-methylpropylamine group. This group enhances the compound’s lipophilicity and may improve its ability to cross biological membranes, making it a more effective candidate for certain applications. Additionally, the difluorophenyl group provides increased chemical stability and resistance to metabolic degradation.
Eigenschaften
Molekularformel |
C12H17F2N |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
N-[1-(2,4-difluorophenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-8(2)7-15-9(3)11-5-4-10(13)6-12(11)14/h4-6,8-9,15H,7H2,1-3H3 |
InChI-Schlüssel |
GMZXWNGRVIEVQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(C)C1=C(C=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13217241.png)
![3-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13217254.png)

![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine](/img/structure/B13217270.png)










